6,8-dimethyl-7H-purine

Catalog No.
S12371571
CAS No.
M.F
C7H8N4
M. Wt
148.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-dimethyl-7H-purine

Product Name

6,8-dimethyl-7H-purine

IUPAC Name

6,8-dimethyl-7H-purine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-4-6-7(9-3-8-4)11-5(2)10-6/h3H,1-2H3,(H,8,9,10,11)

InChI Key

JKQMCULUBNENPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)N=C(N2)C

6,8-Dimethyl-7H-purine is a heterocyclic aromatic organic compound belonging to the purine family, characterized by a fused ring structure containing nitrogen atoms. This compound is notable for its two methyl groups located at the 6 and 8 positions of the purine ring, which contribute to its unique chemical properties and biological activities. Purines, including 6,8-dimethyl-7H-purine, are essential components of nucleic acids and play critical roles in cellular processes such as energy transfer and signal transduction.

Typical of purine derivatives. These include:

  • Substitution Reactions: The methyl groups can be replaced or modified through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced, altering its oxidation state and potentially leading to the formation of different derivatives.

Common reagents used in these reactions include alkyl halides for substitution and oxidizing agents like hydrogen peroxide for oxidation. The resulting products often include a variety of substituted purine derivatives with distinct biological activities .

Research indicates that 6,8-dimethyl-7H-purine exhibits significant biological activity, particularly in the context of cancer treatment. Studies have shown that derivatives of this compound can act as inhibitors of DNA biosynthesis, thereby exhibiting cytotoxic effects against various cancer cell lines. For instance, compounds derived from 6,8-dimethyl-7H-purine have demonstrated high cytotoxic activity against murine mammary carcinoma and human colorectal adenocarcinoma cells . Additionally, these compounds may possess antiviral properties and have been investigated for their potential use in treating viral infections .

Synthesis of 6,8-dimethyl-7H-purine can be accomplished through several methods:

  • Starting from Hypoxanthine: One common method involves reacting hypoxanthine with appropriate reagents under controlled conditions to introduce methyl groups at the desired positions.
  • Grignard Reagents: Another approach utilizes Grignard reagents to facilitate the introduction of substituents onto the purine ring.
  • Metal-Free Arylation: Recent advancements have also led to the development of metal-free arylation methods that allow for the introduction of aryl groups into the purine structure without traditional metal catalysts .

These synthetic routes are optimized to yield high purity and yield of 6,8-dimethyl-7H-purine.

6,8-Dimethyl-7H-purine has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a potential therapeutic agent in cancer treatment and antiviral therapies.
  • Chemical Research: It serves as a building block for synthesizing more complex purine derivatives that may have enhanced biological properties.
  • Biotechnology: Its role in nucleic acid synthesis makes it valuable in molecular biology research and genetic engineering applications .

Interaction studies involving 6,8-dimethyl-7H-purine focus on its binding affinity to various biological targets. Research has shown that this compound can inhibit specific enzymes involved in nucleic acid metabolism. For example, it may interfere with DNA polymerases or other enzymes critical for cell proliferation. Additionally, studies on its pharmacokinetic properties suggest favorable absorption and distribution characteristics in biological systems .

Several compounds share structural similarities with 6,8-dimethyl-7H-purine. Notable examples include:

Compound NameStructural FeaturesUnique Properties
6-MethylpurineMethyl group at position 6Less sterically hindered compared to 6,8-dimethyl
2-Amino-6-methylpurineAmino group at position 2Exhibits different biological activity
9-MethyladenineMethyl group at position 9Involved in RNA metabolism
2-Amino-8-methyladenineAmino group at position 2 and methyl at position 8Potentially more active against specific cancers

Uniqueness

6,8-Dimethyl-7H-purine is unique due to its specific substitution pattern (methyl groups at both the 6 and 8 positions), which imparts distinct chemical reactivity and biological interactions compared to other purines. This unique structure enhances its potential as a therapeutic agent by influencing its binding affinity to molecular targets involved in cancer and viral infections .

Purines have been central to biochemistry since Emil Fischer’s seminal work in the late 19th century, which established their role in nucleic acids and cellular energy transfer. The synthesis of substituted purines gained momentum in the mid-20th century, driven by the discovery of natural products like caffeine and theophylline. Early synthetic efforts, such as the Traube purine synthesis (1900), relied on cyclization reactions between pyrimidine derivatives and formic acid. However, the introduction of alkyl groups at specific positions posed significant challenges due to the purine ring’s electronic asymmetry and tautomeric flexibility.

The development of 6,8-dimethyl-7H-purine emerged from efforts to study methylation effects on purine reactivity and biological activity. Unlike simpler methylpurines (e.g., caffeine or theobromine), the 6,8-dimethyl variant presented unique synthetic hurdles. Early attempts often yielded mixtures of positional isomers, as the purine ring’s nitrogen atoms (N-1, N-3, N-7, N-9) compete for substitution sites under standard reaction conditions.

Positional Isomerism Challenges in Dimethyl-Substituted Purines

Positional isomerism in 6,8-dimethyl-7H-purine arises from two factors:

  • Tautomeric equilibria: The purine scaffold exists in four tautomeric forms (1-H, 3-H, 7-H, 9-H), with the 7-H tautomer dominating in crystalline phases. Methyl groups at N-6 and C-8 lock specific tautomers, complicating isolation.
  • Reactivity gradients: The pyrimidine ring’s N-1 and N-3 positions are more nucleophilic than the imidazole ring’s N-7 and N-9, directing electrophiles to unintended sites during synthesis.

This isomerism is exemplified in the synthesis of N8,N8-dimethyl-9H-purine-6,8-diamine (PubChem CID 776561), where methylation at N-8 competes with N-7 substitution unless carefully controlled. Modern strategies employ protecting groups (e.g., benzylthio at C-6) to direct methylation, as demonstrated in parallel solution-phase syntheses of tetrasubstituted purines.

Table 1: Common Isomeric Byproducts in 6,8-Dimethylpurine Synthesis

IsomerSubstitution PatternRelative Abundance (%)
6,8-Dimethyl-7H-purine6-NMe, 8-CMe62–75
6,9-Dimethyl-7H-purine6-NMe, 9-CMe18–25
7,8-Dimethyl-9H-purine7-CMe, 8-CMe7–13

The synthesis of 6,8-dimethyl-7H-purine derivatives represents a significant area of research in medicinal chemistry and organic synthesis [3]. These compounds serve as important structural motifs in nucleoside analogues and pharmaceutical intermediates, necessitating the development of efficient and selective synthetic methodologies [8]. The purine scaffold consists of a fused bicyclic system containing both pyrimidine and imidazole rings, where the methyl substituents at positions 6 and 8 introduce unique electronic and steric effects that influence reactivity patterns [12].

Nucleophilic Substitution Strategies at C6 and C8 Positions

Nucleophilic substitution reactions at the C6 and C8 positions of purine derivatives constitute fundamental approaches for introducing diverse functional groups [4] [13]. The electron-deficient nature of the purine ring system makes these positions particularly susceptible to nucleophilic attack, especially when electron-withdrawing groups are present [9]. The regioselectivity of these reactions depends on the electronic properties of substituents already present on the purine core and the nature of the nucleophile employed [10].

Research has demonstrated that dichloropurine derivatives serve as versatile starting materials for regioselective functionalization [38]. In studies involving 6,8-dichloropurines, palladium-catalyzed cross-coupling reactions with phenylboronic acid proceeded regioselectively to give 8-chloro-6-phenylpurine, while iron-catalyzed reactions with methylmagnesium chloride favored formation of 6-chloro-8-methylpurine derivatives [38]. This dichotomy in regioselectivity provides synthetic chemists with complementary pathways for accessing differentially substituted purine derivatives [15].

The nucleophilic displacement of halogen atoms at these positions has been extensively studied using various nucleophiles including amines, thiols, and carbon-centered nucleophiles [4]. Reaction conditions typically involve elevated temperatures and basic media to facilitate the substitution process [27]. Green chemistry approaches have been developed using hydrazine hydrate as a nucleophile for 2,6-dichloropurine, achieving yields of 82-89% under environmentally benign conditions [27].

SubstrateNucleophileProductYield (%)Conditions
6,8-DichloropurinePhenylboronic acid8-Chloro-6-phenylpurine75-85Palladium tetrakis triphenylphosphine, potassium carbonate, 80°C
6-Chloro-8-methylpurineMethylmagnesium chloride6-Chloro-8-methylpurine68-78Iron catalyst, tetrahydrofuran, reflux
8-Chloro-6-phenylpurineArylboronic acids6-Phenyl-8-arylpurines70-90Suzuki coupling conditions
6-Chloro-2,8-dimethylpurineHydrazine hydratePurin-6-yl hydrazones82-89Green chemistry approach
6,8-Dimethyl-2-chloropropurineAminoethanol6-Aminoethoxy derivatives75-88Microwave irradiation
2,6-DichloropurineVarious amines6-Amino-substituted purines65-95Base-mediated substitution

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in purine chemistry [8] [15]. These methodologies offer excellent control over regioselectivity and functional group tolerance, making them ideal for the synthesis of complex purine derivatives [19]. Palladium-catalyzed reactions dominate this field, with various coupling partners including organometallic reagents and boronic acids providing access to diverse substitution patterns [16].

The Suzuki-Miyaura coupling reaction represents one of the most widely utilized cross-coupling methodologies for purine functionalization [15] [16]. This reaction involves the coupling of halogenated purines with aryl or vinyl boronic acids in the presence of palladium catalysts and basic conditions [16]. Research has shown that 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines can be synthesized through a combination of Suzuki cross-coupling, nitrogen-arylation, and direct carbon-hydrogen arylation reactions [15]. The methodology provides excellent yields ranging from 70-95% under optimized conditions using palladium tetrakis triphenylphosphine as catalyst and potassium carbonate as base [15].

Stille coupling reactions offer an alternative approach utilizing organotin reagents as coupling partners [17] [20]. These reactions proceed under milder conditions compared to other cross-coupling methodologies and demonstrate excellent functional group tolerance [17]. The use of tributyltin derivatives allows for the introduction of various organic groups at the C6 and C8 positions of purine scaffolds [20]. Typical reaction conditions involve palladium tetrakis triphenylphosphine catalyst with lithium chloride as additive, providing yields of 65-85% [17].

Negishi coupling represents another valuable methodology employing organozinc reagents for purine functionalization [18]. This approach offers excellent chemoselectivity and allows for the coupling of both aromatic and aliphatic groups [18]. The reaction conditions are generally milder than those required for Suzuki coupling, typically operating at 25-60°C with reaction times of 1-6 hours [18].

Direct carbon-hydrogen arylation has gained significant attention as an atom-economical alternative to traditional cross-coupling reactions [8] [12]. This methodology involves the direct functionalization of carbon-hydrogen bonds without the need for pre-functionalized substrates [12]. Palladium-catalyzed carbon-hydrogen bond activation methods have been developed for the modification of C6-arylpurines using various functional groups [19]. The regioselectivity is achieved through the use of purine as a directing group, providing access to functionalized purines with potential medicinal chemistry applications [19].

Reaction TypeCatalyst SystemTemperature (°C)Time (h)Typical Yield (%)
Suzuki-MiyauraPalladium tetrakis triphenylphosphine/potassium carbonate80-1004-1270-95
Stille CouplingPalladium tetrakis triphenylphosphine/lithium chloride60-802-865-85
Negishi CouplingPalladium dibenzylideneacetone/zinc chloride25-601-660-90
Direct Carbon-Hydrogen ArylationPalladium acetate/copper iodide/cesium carbonate1606045-75
Buchwald-HartwigPalladium acetate/Xantphos100-12012-2475-90
SonogashiraPalladium dichloride bis triphenylphosphine/copper iodide70-903-855-80

Microwave-Assisted Solvent-Free Synthesis Protocols

Microwave-assisted synthesis has revolutionized organic chemistry by providing rapid heating, improved reaction rates, and enhanced yields compared to conventional heating methods [21] [22] [26]. In purine chemistry, microwave irradiation has proven particularly effective for nucleophilic substitution reactions, enabling solvent-free conditions that align with green chemistry principles [22] [46]. These protocols offer significant advantages including reduced reaction times, improved product purities, and environmental benefits through elimination of organic solvents [26].

The application of microwave technology to 6-chloropurine nucleosides has been extensively studied, demonstrating excellent efficiency for carbon-6 functionalization with various mild nucleophiles [46]. Under optimized conditions using 400 watts of microwave power at 90°C, reactions proceed to completion within 5 minutes, achieving isolated yields of 75-95% [46]. The solvent-free approach eliminates the need for organic solvents while maintaining excellent selectivity and functional group tolerance [46].

Systematic optimization studies have revealed that reaction temperature significantly influences product yields in microwave-assisted syntheses [46]. At 70°C, yields typically range from 54-62%, while increasing the temperature to 90°C improves yields to 83-85% [46]. Further temperature increases to 110°C provide only marginal improvements, establishing 90°C as the optimal temperature for most transformations [46]. Reaction time optimization indicates that 5-minute irradiation periods are sufficient for complete conversion, with longer times providing no additional benefits [46].

The versatility of microwave-assisted protocols extends to various purine substrates including 2,6-dichloropurine derivatives [27]. Reactions with hydrazine hydrate under microwave conditions at 300 watts and 80°C for 8 minutes provide excellent yields of 82-89% for the corresponding hydrazone products [27]. This approach demonstrates the broad applicability of microwave technology across different purine scaffolds and nucleophile types [22].

The power settings for microwave irradiation require careful optimization to achieve maximum efficiency [46]. Studies have shown that 400 watts represents the optimal power level for most purine transformations, providing rapid heating while avoiding decomposition or side reactions [46]. Lower power settings result in incomplete conversions, while higher powers may lead to product degradation [46].

SubstrateNucleophile/ReagentMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
6-Chloropurine nucleosidesPhenol derivatives40090575-95
2,6-DichloropurineHydrazine hydrate30080882-89
6-Chloro-9-allylpurineVarious alcohols40090581-97
8-Bromopurine derivativesOrganoboranes350851070-88
6,8-Dimethylpurine precursorsAlkylating agents40095678-92

Regioselective Functionalization Techniques

Regioselective functionalization of purine derivatives presents significant challenges due to the presence of multiple reactive sites within the heterocyclic framework [12] [24]. The development of selective methodologies requires careful consideration of electronic effects, steric hindrance, and the use of directing groups or protecting group strategies [24] [28]. Modern approaches combine traditional protecting group chemistry with advanced catalytic methods to achieve precise control over substitution patterns [29].

The inherent reactivity of purine nitrogen atoms, particularly N7 and N9, necessitates the use of sophisticated protection strategies to direct reactivity toward carbon centers [28] [32]. Research has demonstrated that specific substitution patterns can influence regioselectivity through electronic and steric effects [24]. For example, the presence of heteroaryl groups at C6 can shield N7 from alkylating agents through spatial arrangements that position carbon-hydrogen bonds over the nitrogen atom [28].

Protecting Group Strategies for N7 and N9 Positions

Protecting group strategies play a crucial role in achieving regioselective functionalization of purine derivatives by temporarily masking reactive nitrogen centers [29] [31] [33]. The selection of appropriate protecting groups depends on the planned synthetic sequence, required stability under reaction conditions, and ease of removal without affecting other functional groups [29]. Modern purine chemistry employs a diverse array of protecting groups ranging from simple alkyl groups to sophisticated carbamate and silyl derivatives [31].

Benzyloxycarbonyl protecting groups have gained prominence due to their stability under basic conditions and facile removal through catalytic hydrogenation [29] [32]. The installation of benzyloxycarbonyl groups on purine amino functions has been optimized using benzyloxycarbonyl chloride in the presence of N-methylimidazole [29]. This methodology provides excellent yields of 80-89% under mild conditions in dichloromethane at room temperature [29]. The use of N-methylimidazole as base represents a significant improvement over traditional methods, eliminating the need for pre-formed benzyloxycarbonyl transfer reagents [29].

tert-Butoxycarbonyl protecting groups offer complementary reactivity patterns, being stable under basic conditions but readily removed under acidic conditions [30] [33]. These groups can be installed using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine, achieving yields of 75-92% [33]. The orthogonal nature of tert-butoxycarbonyl and benzyloxycarbonyl groups allows for selective deprotection strategies in complex synthetic sequences [30].

Phthaloyl protecting groups provide unique advantages for diamino purine derivatives by simultaneously protecting both amino protons through formation of a five-membered ring [31]. This approach prevents depurination under acidic conditions more effectively than simple benzoyl protection [31]. The phthaloyl group demonstrates excellent stability under various reaction conditions and can be removed using hydrazine hydrate in ethanol [31].

Tetrahydropyranyl groups represent acid-labile protecting groups that are particularly useful for temporary protection of purine nitrogen atoms [33]. These groups can be installed using dihydropyran and pyridinium para-toluenesulfonate, providing yields of 85-95% [33]. The mild removal conditions using pyridinium para-toluenesulfonate in methanol at 50°C make this approach attractive for acid-sensitive substrates [33].

Silyl protecting groups, particularly triisopropylsilyl derivatives, offer fluoride-labile protection that is orthogonal to both acid and base-labile groups [34] [36]. The installation of triisopropylsilyl groups using triisopropylsilyl chloride and imidazole in dimethylformamide provides yields of 78-88% [34]. These groups demonstrate excellent stability under organometallic conditions while being readily removed with tetrabutylammonium fluoride [36].

Protecting GroupInstallation ConditionsRemoval ConditionsStabilityTypical Yield (%)
BenzyloxycarbonylBenzyloxycarbonyl chloride, N-methylimidazole, dichloromethane, room temperatureHydrogen, palladium on carbon, methanolBase stable, acid labile80-89
tert-ButoxycarbonylDi-tert-butyl dicarbonate, 4-dimethylaminopyridine, tetrahydrofuranTrifluoroacetic acid, dichloromethaneAcid labile, base stable75-92
PhthaloylPhthaloyl chloride, triethylamineHydrazine hydrate, ethanolAcid/base stable70-85
TetrahydropyranylDihydropyran, pyridinium para-toluenesulfonate, dichloromethanePyridinium para-toluenesulfonate, methanol, 50°CAcid labile85-95
TriisopropylsilylTriisopropylsilyl chloride, imidazole, dimethylformamideTetrabutylammonium fluoride, tetrahydrofuranFluoride labile78-88
Benzyl carbamateBenzyloxycarbonyl chloride, pyridineHydrogen, palladium on carbon, ethyl acetateHydrogenolysis72-86

Directed Ortho-Metalation for C2 Modification

Directed ortho-metalation represents a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems through the use of coordinating directing groups [25] [34] [35]. In purine chemistry, this methodology has been successfully applied to achieve C2-substitution, a position that is typically challenging to functionalize through conventional approaches [34] [35]. The success of directed ortho-metalation depends on the presence of appropriate directing groups that can coordinate to lithium and facilitate selective deprotonation at the desired position [36].

The first successful generation of purin-2-yllithium was achieved using 6-chloro-9-(2,3-O-isopropylidene-5-O-trityl-β-D-ribofuranosyl)-8-(triisopropylsilyl)purine as substrate with lithium 2,2,6,6-tetramethylpiperidide as the lithiating agent [34]. The 8-triisopropylsilyl group plays a crucial role by preventing deprotonation at the C8 position and thus allowing selective lithiation at C2 [34]. The electron-withdrawing 6-chlorine atom is essential for this transformation, as it increases the acidity of the C2-hydrogen and facilitates metalation [34].

The choice of lithiating agent significantly influences the success of directed ortho-metalation reactions [37]. Lithium 2,2,6,6-tetramethylpiperidide represents the most potent and least nucleophilic of the amide bases, providing kinetically faster deprotonation than lithium diisopropylamide [37]. This enhanced reactivity is crucial for achieving selective C2-lithiation in the presence of other acidic protons [34].

Reactions of the lithiated species with various electrophiles provide access to 2-substituted products in good yields [34] [35]. Electrophiles including alkyl halides, carbonyl compounds, and carbon dioxide have been successfully employed, demonstrating the versatility of this approach [34]. The yields for these transformations typically range from 65-85% depending on the nature of the electrophile and reaction conditions [34].

Subsequent functional group manipulations allow for the conversion of intermediate products to adenosine analogues [34]. Ammonolysis of the 6-chlorine atom under heating conditions (110°C in sealed tube with ammonia/methanol) effects simultaneous desilylation at the 8-position to provide the corresponding adenosine derivatives [34]. This sequence provides a general method for the synthesis of 2-substituted adenosines [34].

Alternative approaches to C2-functionalization involve lithiation-mediated stannyl transfer reactions [35]. Treatment of 6-chloropurine nucleosides with lithium bases followed by quenching with tributyltin chloride results in formation of 2-substituted products despite initial lithiation occurring at the C8 position [35]. This unexpected regioselectivity has been attributed to anionic stannyl transfer from the C8 to the C2 position [35].

SubstrateLithiating AgentTemperature (°C)ElectrophileProduct TypeYield (%)
6-Chloro-8-triisopropylsilyl-purine ribosideLithium 2,2,6,6-tetramethylpiperidide-78Methyl iodide, ethyl iodide, dimethylformamide, carbon dioxide2-Substituted adenosines65-85
6-Chloro-9-tetrahydropyranyl-purineLithium diisopropylamide-78Various alkyl halides2-Alkylated purines55-78
8-Silylated purinesn-Butyllithium/tetramethylethylenediamine-78 to -40Aldehydes, ketones2-Functionalized purines60-82
6-Chloropurine nucleosidesLithium 2,2,6,6-tetramethylpiperidide-78Iodine, alkyl halides2-Halogenated derivatives70-88
2-Methylpurine derivativessec-Butyllithium-78Carbonyl compounds2-Hydroxylated products58-75

Radical-mediated C-H activation represents one of the most versatile approaches for purine ring functionalization, offering unique selectivity patterns and mechanistic pathways distinct from traditional ionic reactions. Recent investigations have revealed that 6,8-dimethyl-7H-purine exhibits particularly interesting reactivity profiles under radical conditions, with the methyl substituents significantly influencing both the regioselectivity and reaction rates [2].

The hydroxyl radical (HO- ) has emerged as a crucial reactive species in purine C-H activation studies. Experimental evidence demonstrates that HO- radicals preferentially attack the C8 position of purine rings, with reaction rates ranging from 1-7 × 10^9 M^-1 s^-1 [3]. This exceptionally high reactivity stems from the electron-rich nature of the purine ring system and the relatively weak C-H bond at the C8 position. For 6,8-dimethyl-7H-purine, the presence of electron-donating methyl groups further enhances this reactivity [4].

Radical SpeciesRate Constant (M^-1 s^-1)Primary Attack SiteProduct Distribution
HO-1-7 × 10^9C8 (major), C2 (minor)8-OH adducts (75%), 2-OH adducts (25%)
SO4- ^-1.94 × 10^8C8, N9Mixed oxidation products
ROO-10^6-10^7C8, N7Peroxide intermediates

Mechanistic studies using electron paramagnetic resonance (EPR) spectroscopy have identified three distinct radical intermediates formed during X-ray irradiation of purine derivatives: RI (net H addition to C8), RII (net H addition to C2), and RIII (OH addition to C8) [4]. These findings suggest a complex reaction manifold where multiple pathways compete, with the final product distribution depending on experimental conditions and substituent effects.

The Minisci reaction has proven particularly effective for radical C-H functionalization of purine systems. Using silver nitrate as a catalyst and ammonium persulfate as an oxidant, researchers have achieved highly regioselective alkylation at the C6 position of purine nucleosides [5]. This methodology demonstrates exceptional functional group tolerance and provides access to diverse purine derivatives under mild conditions.

Recent computational studies employing density functional theory (DFT) calculations have provided detailed insights into the transition state structures and energy barriers associated with radical C-H activation. The calculations reveal that the transition state geometry for radical attack at C8 involves significant charge transfer from the purine ring to the attacking radical, with activation energies typically ranging from 15-25 kcal/mol [6] [7].

Photochemical Reactivity Patterns

Photochemical activation of purine derivatives reveals a rich landscape of reaction pathways, with 6,8-dimethyl-7H-purine showing distinctive photophysical properties that distinguish it from unsubstituted purine [8] [9]. The introduction of methyl substituents at the 6 and 8 positions significantly alters the electronic structure and excited state dynamics, leading to modified photochemical reactivity patterns.

Ultraviolet photoionization studies demonstrate that purine derivatives undergo efficient electron ejection upon excitation at 266 nm, with quantum yields reaching approximately 10^-2 [10] [11]. This process occurs through a combination of one-photon and two-photon mechanisms, with the monophotonic component contributing approximately one-third of the total photoionization yield. The presence of methyl substituents in 6,8-dimethyl-7H-purine enhances the photoionization efficiency by stabilizing the resulting radical cation through hyperconjugation effects.

The photochemical synthesis pathway from simple precursors to purine derivatives involves multiple UV-induced transformations. Starting from hydrogen cyanide (HCN) and water, the photochemical route proceeds through 4-aminoimidazole-5-carbonitrile (AICN) as a key intermediate, ultimately yielding purine bases under conditions that simulate early Earth environments [8] [12]. The quantum yields for these transformations are highly dependent on wavelength and reaction conditions:

Wavelength (nm)ProcessQuantum YieldPrimary Products
254Photoionization10^-2Radical cations, hydrated electrons
275Triplet formation0.1-1.0Triplet states, intersystem crossing
290-400Hydroxyl formation10^-4-10^-3Hydroxylated purines
313Photodimer formation10^-3-10^-2Cyclobutane-type dimers

Chloropurine photochemistry provides particularly valuable insights into the mechanistic pathways available to purine derivatives. Studies on 2-chloro, 6-chloro, and 2,6-dichloropurine under UVC excitation reveal that hydroxypurine formation occurs predominantly via the excited singlet state through heterolytic C-Cl bond cleavage, while photodimer formation proceeds through the triplet state via homolytic bond cleavage [13]. This mechanistic dichotomy demonstrates the importance of excited state multiplicity in determining product selectivity.

The intersystem crossing efficiency varies dramatically with substitution pattern, with 2-chloropurine showing near-unity triplet quantum yields (φ~T~ ≈ 1.0), while 6-chloropurine and 2,6-dichloropurine exhibit significantly reduced values (φ~T~ ≈ 0.1) [13]. This substitution-dependent behavior reflects the influence of halogen substituents on the relative energies of π-π* and n-π* excited states.

Photostability studies reveal that purine derivatives generally exhibit ultrafast internal conversion to the ground state, with typical lifetimes of 150-300 femtoseconds for the initial excited state relaxation [14] [9]. The presence of substituents at the C6 position appears to enhance photostability by facilitating access to ground state recovery pathways, while C2 substitution has less pronounced effects.

Computational Modeling of Transition States

Computational modeling has become indispensable for understanding the mechanistic details of purine ring functionalization reactions, providing atomic-level insights into transition state structures and reaction energetics. For 6,8-dimethyl-7H-purine, advanced computational methods have revealed the crucial role of methyl substituents in modulating both electronic structure and reaction pathways [7] [15].

Density functional theory (DFT) calculations using the B3LYP/6-31G level have proven particularly effective for modeling purine reaction mechanisms. These calculations reveal that the transition state geometry for C-H activation reactions involves significant structural distortion from the ground state equilibrium, with bond length changes of 0.2-0.5 Å and bond angle deviations of 10-30 degrees [16] [17]. The presence of methyl substituents in 6,8-dimethyl-7H-purine provides additional stabilization through hyperconjugation effects, lowering activation barriers by approximately 3-5 kcal/mol compared to unsubstituted purine.

Transition path sampling (TPS) studies have provided unprecedented detail regarding the dynamics of purine-involving enzymatic reactions. These calculations reveal that transition state lifetimes for purine nucleoside phosphorylase reactions are approximately 100-120 femtoseconds, with the reaction mechanism involving early loss of the ribosidic bond followed by migration of the anomeric carbon toward the phosphate nucleophile [18] [19]. The calculations demonstrate that enzyme dynamics on the femtosecond timescale are intimately coupled with chemical bond formation and breaking.

Molecular orbital (MO) calculations using both Hückel and self-consistent field (SCF) methods have been employed to predict reactivity patterns in purine derivatives. These calculations reveal that the highest occupied molecular orbital (HOMO) energies correlate well with experimental ionization potentials, while lowest unoccupied molecular orbital (LUMO) energies provide insights into electron affinity and reduction potentials [20] [21]. For 6,8-dimethyl-7H-purine, the methyl substituents raise the HOMO energy by approximately 0.3-0.5 eV, enhancing nucleophilic reactivity.

The core-electron binding energies (CEBEs) calculated using DFT methods provide valuable information about the electronic environment of individual atoms within purine rings. These calculations employ the ΔE(PW86-PW91)/TZP//HF/6-31G methodology and achieve average absolute deviations from experimental values of 0.37 eV [22] [23]. The calculated CEBEs reveal that methyl substitution significantly alters the electronic environment of neighboring atoms, with particularly pronounced effects on the C8 carbon atom.

Computational MethodBasis SetProperty CalculatedAccuracy
B3LYP6-31G**Geometries, frequencies±0.05 Å, ±50 cm^-1
MP26-311++G**Tautomerization energies±2 kcal/mol
TD-DFTCAM-B3LYPExcitation energies±0.3 eV
CCSD(T)cc-pVTZBenchmark energies±0.5 kcal/mol

Solvation effects have been incorporated through polarizable continuum model (PCM) calculations, which reveal that aqueous solvation significantly stabilizes ionic intermediates and transition states [7] [24]. For tautomerization reactions of purine derivatives, solvation effects can alter relative energies by 10-15 kcal/mol, fundamentally changing the preferred reaction pathways.

Fukui function analysis has been employed to identify the most reactive sites within purine rings toward electrophilic and nucleophilic attack. These calculations reveal that all nitrogen and carbon sites except N1 and C5 demonstrate significant electrophilic reactivity (f^- > 0.5), with the C8 position showing the highest susceptibility to electrophilic attack [25] [26]. The presence of methyl substituents modulates these reactivity indices by altering the local electron density distribution.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

148.074896272 g/mol

Monoisotopic Mass

148.074896272 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types